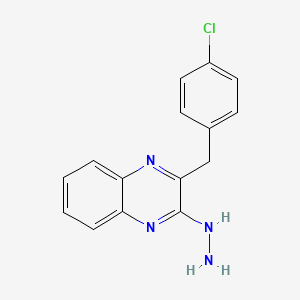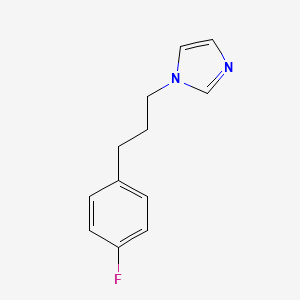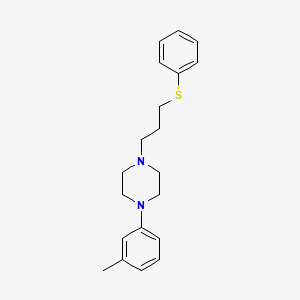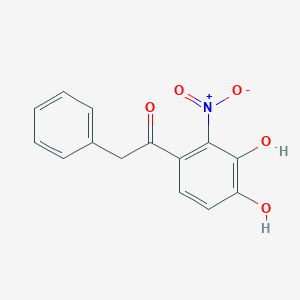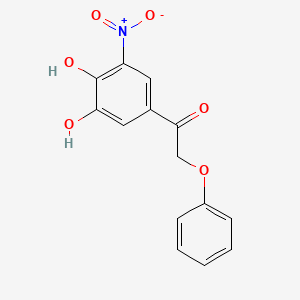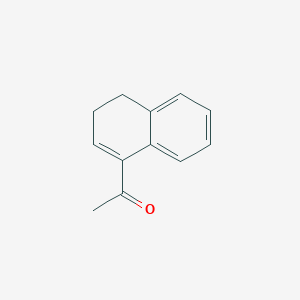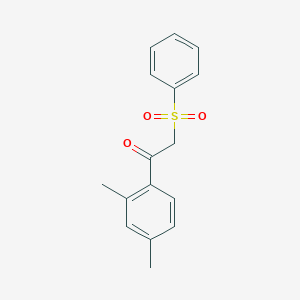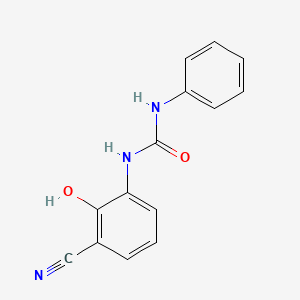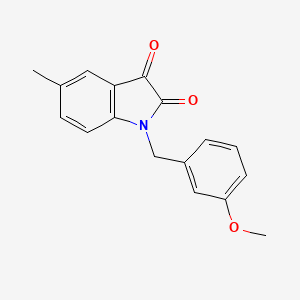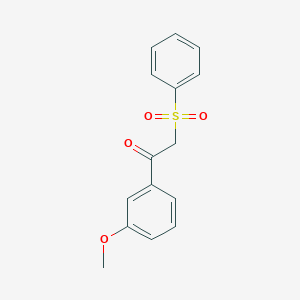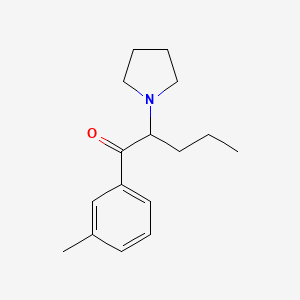
1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is a synthetic compound belonging to the class of substituted cathinones. These compounds are structurally related to amphetamines and are known for their stimulant properties. The compound is characterized by a pyrrolidine ring attached to a pentanone chain, with a methylphenyl group at the third position.
准备方法
合成路线和反应条件
1-(3-甲基苯基)-2-吡咯烷-1-基戊烷-1-酮的合成通常涉及 3-甲基苯甲醛与吡咯烷和合适的酮的反应。一种常见的方法是使用乙基溴化镁添加到 3-甲基苯甲醛,形成 1-(3-甲基苯基)-1-丙醇。 然后,该中间体在酸性条件下与吡咯烷反应,生成最终产物 。
工业生产方法
关于该化合物的工业生产方法在文献中没有得到很好的记录。 大规模合成可能需要优化反应条件以最大程度地提高收率和纯度,包括使用催化剂和受控反应环境。
化学反应分析
反应类型
1-(3-甲基苯基)-2-吡咯烷-1-基戊烷-1-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将酮基转化为醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 通常用作还原剂。
取代: 溴 (Br₂) 或硝酸 (HNO₃) 等试剂可用于亲电芳香取代反应。
主要产品
这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可以产生羧酸,而还原可以产生醇。
科学研究应用
化学: 用作合成其他复杂有机分子的前体。
生物学: 研究其对生物系统的影响,特别是其兴奋剂特性。
医药: 在开发新型治疗剂方面具有潜在的应用,但由于其兴奋剂作用,其用途受到限制。
作用机制
1-(3-甲基苯基)-2-吡咯烷-1-基戊烷-1-酮的作用机制涉及其与单胺转运蛋白的相互作用。它充当这些转运蛋白的底物,抑制多巴胺、去甲肾上腺素和血清素等神经递质的再摄取。 这导致这些神经递质在突触间隙中水平升高,从而产生兴奋剂作用 。
相似化合物的比较
类似化合物
3-甲基甲卡西酮 (3-MMC): 1-(3-甲基苯基)-2-吡咯烷-1-基戊烷-1-酮的结构异构体,以其兴奋剂特性而闻名。
甲卡西酮 (4-MMC): 另一种具有类似兴奋剂作用的取代卡西酮。
甲卡西酮: 一种具有兴奋剂特性的更简单的卡西酮衍生物。
独特性
1-(3-甲基苯基)-2-吡咯烷-1-基戊烷-1-酮的独特之处在于其特定的结构特征,包括吡咯烷环和苯环上甲基的位置。 这些结构差异会影响其药理特性及其与生物靶标的相互作用 。
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H23NO/c1-3-7-15(17-10-4-5-11-17)16(18)14-9-6-8-13(2)12-14/h6,8-9,12,15H,3-5,7,10-11H2,1-2H3 |
InChI 键 |
HHSYAWUBPBEDMP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC=CC(=C1)C)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


